N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine
Description
N2-BENZYL-6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with benzyl, chlorophenyl, and phenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Properties
Molecular Formula |
C23H20ClN7 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
6-N-benzyl-2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20ClN7/c24-19-11-7-10-18(14-19)16-26-31-23-29-21(25-15-17-8-3-1-4-9-17)28-22(30-23)27-20-12-5-2-6-13-20/h1-14,16H,15H2,(H3,25,27,28,29,30,31)/b26-16+ |
InChI Key |
XOTSPQNKROTQGN-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Cl)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between a hydrazine derivative and a triazine precursor. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-BENZYL-6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N2-BENZYL-6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N2-BENZYL-6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2-Benzyl-6-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- N2-Benzyl-6-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of N2-BENZYL-6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
